6-Amino-1-benzyluracil
Overview
Description
6-Amino-1-benzyluracil is a compound of interest due to its utility in synthesizing a variety of heterocyclic and pharmaceutical structures. Its properties and applications in chemical synthesis stem from its reactive amino group and the benzyl group, which can undergo various transformations.
Synthesis Analysis
The synthesis of 6-amino-1-benzyluracil derivatives involves multiple methods. One approach includes the reaction of tris(trimethylsilyl)6-aminouracil with various alkyl- and arylalkyl halides, catalyzed by AlCl3 or iodine, to produce 3-substituted-6-aminouracil derivatives (Müller, 1991). Another method employs multicomponent reactions involving 6-aminouracil as a starting material for synthesizing heterocyclic structures (Ziarani, Nasab, & Lashgari, 2016).
Molecular Structure Analysis
The molecular structure of derivatives related to 6-amino-1-benzyluracil has been determined through crystallography. For instance, molecules exhibit extensive intermolecular N-H...N and N-H...O hydrogen bonding and are further stabilized by π-π stacking interactions, indicating a dense and stable crystalline structure (Hwang et al., 2006).
Chemical Reactions and Properties
6-Amino-1-benzyluracil acts as a precursor for various chemical reactions, leading to the synthesis of novel compounds. For example, its reactions with heterocumulenes lead to pyrimido[4,5-d]pyrimidines (Prajapati & Thakur, 2005). It also reacts with aldehydes in water under FeCl3·6H2O catalysis to synthesize 5-alkyl/arylidenebarbituric acids (Kalita, Mecadon, & Deka, 2014).
Safety And Hazards
properties
IUPAC Name |
6-amino-1-benzylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKJOZVQZBJSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290717 | |
Record name | 6-Amino-1-benzyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-benzyluracil | |
CAS RN |
41862-11-7 | |
Record name | 6-Amino-1-benzyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41862-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1-benzyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041862117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41862-11-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-1-benzyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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